4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2.ClH/c1-26(2)17-18-28(24-25-21-9-5-6-10-22(21)32-24)23(29)19-11-13-20(14-12-19)33(30,31)27-15-7-3-4-8-16-27;/h5-6,9-14H,3-4,7-8,15-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJTVPADUZEZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Azepane ring
- Sulfonamide group
- Benzo[d]thiazole moiety
The molecular formula is , and it has a molecular weight of approximately 493.61 g/mol. This intricate structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease progression, potentially leading to therapeutic effects.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways and metabolic processes.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Potential : The structural components suggest potential applications in cancer therapy, particularly in inhibiting tumor growth.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azepane ring, sulfonamide group, benzo[d]thiazole moiety | Potential anticancer, antimicrobial |
| N-(benzo[d]thiazol-2-yl)benzamide | Lacks azepane ring but retains thiazole | Antimicrobial properties |
| 5-Sulfamoylbenzo[d]thiazole | Contains sulfamoyl instead of sulfonamide | Anti-inflammatory activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against leukemia cell lines, indicating potential as anticancer agents. The most potent compounds exhibited an EC50 value of approximately 0.9 μM against DNMT3A, a key enzyme in DNA methylation processes .
-
Antimicrobial Studies :
- Research indicated that compounds with similar structures exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one analog displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics .
-
Mechanistic Insights :
- The mechanism by which these compounds exert their effects often involves modulation of enzyme activity related to cancer progression or microbial resistance pathways. Inhibitory effects on DNA methyltransferases were highlighted as a crucial mechanism for anticancer activity.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Catalysts : Bases like triethylamine or sodium hydroxide are used to deprotonate intermediates .
- Reaction Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .
Which analytical techniques are essential for confirming the structure and purity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of functional groups (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, azepane sulfonyl carbons at δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 532.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Tip : For ambiguous peaks in NMR, 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .
How can researchers optimize synthesis yield when conflicting parameters (e.g., temperature vs. solvent polarity) are reported?
Advanced Research Focus
Conflicting parameters arise due to variations in starting materials or lab protocols. A systematic approach includes:
Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst ratio).
Case Study :
- Low Yield in Amide Coupling : Switching from DMF to dichloromethane increased yield by 15% but required lower temperatures (0°C vs. 25°C) to suppress side reactions .
Q. Experimental Workflow :
- Computational Modeling : Docking studies predict binding poses with target enzymes .
- In Vitro Screening : Test derivatives against enzyme assays (e.g., kinase inhibition) .
What are the best practices for characterizing degradation products under varying pH conditions?
Advanced Research Focus
The compound’s stability is pH-sensitive due to its sulfonamide and tertiary amine groups.
Methodology :
Forced Degradation Studies :
- Acidic Conditions (pH 1–3) : Hydrolysis of the amide bond, monitored by HPLC retention time shifts .
- Basic Conditions (pH 10–12) : Sulfonamide cleavage, detected via MS fragmentation .
Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
Key Finding : Degradation peaks at pH 2 and 12 correlate with loss of bioactivity, emphasizing the need for pH-controlled formulations .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
Target Engagement Assays : Use fluorescence polarization to measure binding to putative targets (e.g., enzyme X) .
Knockout Models : CRISPR/Cas9-mediated gene knockout in cell lines to confirm target specificity .
Metabolomic Profiling : LC-MS-based metabolomics identifies downstream metabolic perturbations .
Case Study : In a 2024 study, the compound showed off-target effects on cytochrome P450 enzymes, necessitating dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
